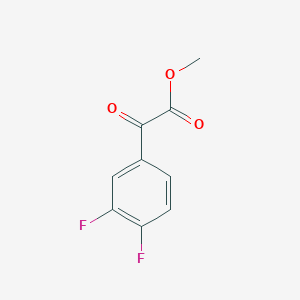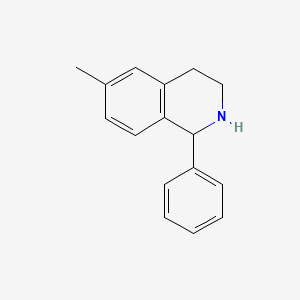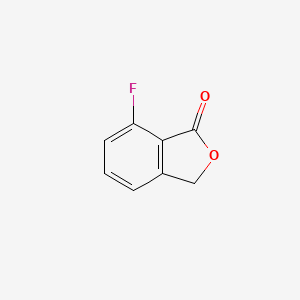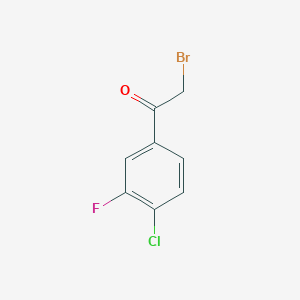
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone
Descripción general
Descripción
“2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone” is a chemical compound with the linear formula C8H5BrClFO . It has a molecular weight of 251.48 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrClFO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.48 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Electrophilic Bromination
- 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone and similar alkylaryl ketones undergo selective α-monobromination using ionic liquids like [BMPy]Br3 and [Bmim]Br3. This process is efficient, regioselective, and the ionic liquid can be recycled, making it environmentally friendly (W. Ying, 2011).
Synthesis of Diazepines
- The compound is useful in the synthesis of diazepines, such as in the creation of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones. These compounds have potential anxiolytic properties and are synthesized via a two-step process involving condensation and cyclization reactions (H. Liszkiewicz et al., 2006).
Molecular Structure and Docking Studies
- Studies on the molecular structure, FT-IR, vibrational assignments, and molecular docking of related compounds, like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been conducted. These investigations help understand the stability, charge transfer, and potential non-linear optical applications of the molecule. Additionally, docking studies suggest inhibitory activity against certain enzymes, indicating potential anti-neoplastic properties (Y. Mary et al., 2015).
Synthesis of Liquid Crystals
- Derivatives of this compound are used in synthesizing liquid crystals with large nematic ranges. These compounds, such as 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, have applications in electrooptical devices due to their unique properties (G. W. Gray & S. Kelly, 1981).
Thiadiazole Synthesis
- 1-Aryl-2,2-dihalogenoethanone oximes, including those derived from this compound, are used to synthesize 1,2,5-thiadiazoles. These compounds, generated through reactions with tetrasulfur tetranitride, have potential applications in various fields due to their unique structural properties (Sukjoon Yoon et al., 1998).
Safety and Hazards
The compound is classified as acutely toxic, harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
The mode of action of 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is currently unknown due to the lack of research data . As a brominated compound, it might potentially act as an electrophile, reacting with nucleophilic sites in biological molecules, but this is purely speculative without specific experimental evidence.
Biochemical Pathways
Given the lack of specific target and mode of action information, it’s challenging to outline the biochemical pathways that this compound might affect
Result of Action
Without specific information on the compound’s targets, mode of action, and biochemical pathways, it’s difficult to describe the molecular and cellular effects of this compound .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, potentially altering cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can influence gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . By inhibiting this enzyme, this compound can disrupt normal cellular signaling and lead to alterations in cellular function. Additionally, this compound can bind to DNA and proteins, causing structural changes that affect their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including increased oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as neurotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the induction of oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further interact with other biomolecules . The metabolic flux of this compound can influence the levels of various metabolites, potentially affecting cellular function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, where it can exert its biochemical effects . The distribution of this compound can influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-bromo-1-(4-chloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERMIWLAGUTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Dichloro-4-[2-(2,4-difluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B3040617.png)
![N1-[6-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040618.png)
![2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid](/img/structure/B3040619.png)
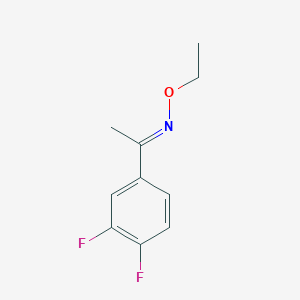
![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3040622.png)
![(E,4E)-3-Chloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B3040623.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B3040624.png)
